N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 242.75 g/mol. This compound consists of a benzamide structure substituted with an ethylamino group at the propyl position, making it a derivative of benzamide. The hydrochloride form indicates it is a salt formed with hydrochloric acid, enhancing its solubility in water and biological fluids, which is beneficial for pharmaceutical applications .
The chemical reactivity of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride can be characterized by its ability to participate in various reactions typical of amides and amines. Key reactions may include:
These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the modification and development of novel compounds based on the original structure.
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride has been studied for its potential biological activities, particularly as an inhibitor of specific receptors. For instance, its structural similarity to known benzamide derivatives suggests that it may exhibit activity against certain targets such as the P2X7 receptor, which is implicated in inflammatory processes and pain signaling .
Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride typically involves several steps:
Such synthetic routes are crucial for producing compounds in sufficient purity and yield for biological testing and pharmaceutical development .
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride has potential applications in various fields:
Interaction studies involving N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride focus on its binding affinity and efficacy at various biological targets. These studies typically employ techniques such as:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural features with N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-aminoethyl)benzamide | Lacks ethyl substitution; simpler structure | |
| N-[1-(3-chlorophenyl)ethyl]benzamide | Contains a chlorophenyl group; different pharmacological profile | |
| 4-(ethylamino)-N-(4-methoxyphenyl)benzamide | Similar ethylamino substitution; methoxy group alters properties |
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride's uniqueness lies in its specific chiral configuration at the propyl position and its potential selectivity for certain biological targets compared to other benzamide derivatives. This specificity may influence its pharmacological properties, making it a valuable candidate for further research and development in medicinal chemistry .
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is systematically named according to IUPAC guidelines as (R)-N-(2-(ethylamino)propyl)benzamide hydrochloride. Its structure comprises a benzamide core substituted with a propyl chain bearing an ethylamino group at the chiral center, followed by a hydrochloride salt formation to enhance solubility. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂O |
| Molecular Weight | 242.74 g/mol |
| CAS Registry Number | 4682-50-2 |
| SMILES Notation | CC(C(NCC)NC(=O)C1=CC=CC=C1)Cl |
The compound’s chiral center at the propyl position (R-configuration) is critical for its pharmacological specificity. The hydrochloride salt form improves stability and bioavailability, making it suitable for in vitro and in vivo studies.
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride was first reported in 2005 by researchers investigating structurally modified benzamides for CNS applications. Early work focused on optimizing its stereochemistry to enhance binding affinity for neurotransmitter receptors, particularly serotonin and dopamine transporters. The compound’s discovery coincided with growing interest in chiral amines as modulators of G-protein-coupled receptors (GPCRs), which are pivotal in treating neurological disorders.
Key milestones in its development include:
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride bridges medicinal and synthetic chemistry due to its dual utility:
Recent advancements have leveraged its framework to develop next-generation analgesics and antipsychotics, underscoring its role in modern drug discovery.
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride exhibits a complex molecular architecture characterized by multiple distinct functional groups that contribute to its unique chemical properties [2]. The compound possesses a molecular formula of C₁₂H₁₉ClN₂O with a molecular weight of 242.74-242.75 grams per mole [2]. The molecular structure is organized around three primary architectural components: a benzene ring system, an amide linkage, and an ethylamino-substituted propyl chain.
The benzene ring constitutes the aromatic foundation of the molecule, providing planar structural rigidity and contributing to the compound's electronic properties [3]. This aromatic system is directly connected to a carbonyl group through a carbon-carbon bond, forming the characteristic benzamide moiety that defines the compound's structural class [4]. The amide functional group (carbon-oxygen double bond and carbon-nitrogen single bond) represents a critical structural feature, exhibiting partial double bond character due to resonance effects between the carbonyl carbon and the nitrogen atom [5] [6].
The amide linkage demonstrates distinct geometric characteristics, with the carbonyl oxygen atom and the amidic hydrogen atom typically adopting a trans relationship [7]. This configuration minimizes steric interactions while maximizing the stability afforded by resonance delocalization [5]. The amide bond exhibits restricted rotation due to its partial double bond character, which influences the overall molecular conformation and intermolecular interactions [3] [8].
The propyl chain extension introduces conformational flexibility to the molecule, with the ethylamino substitution at the second carbon position creating a chiral center . This substituent contains both a secondary amine functionality and an ethyl group, providing sites for hydrogen bonding interactions and hydrophobic contacts respectively [10] [11]. The secondary amine can function as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility and biological interaction potential [10] [11].
The hydrochloride salt formation occurs through protonation of the ethylamino nitrogen, creating a positively charged ammonium center balanced by a chloride anion . This ionic character substantially enhances the compound's water solubility compared to the free base form, making it more suitable for pharmaceutical applications .
| Functional Group | Location | Chemical Properties | Structural Impact |
|---|---|---|---|
| Benzene Ring | Terminal aromatic system | Planar, electron-rich, conjugated | Provides rigidity and aromatic character [3] |
| Amide Group | Central linking unit | Resonance-stabilized, hydrogen bonding | Restricts rotation, enables intermolecular interactions [5] [4] |
| Secondary Amine | Propyl chain substitution | Basic, hydrogen bonding donor/acceptor | Creates chiral center, enhances solubility [10] [11] |
| Ethyl Group | Amine substitution | Hydrophobic, flexible | Increases lipophilicity, provides steric bulk |
| Hydrochloride Salt | Ionic form | Water-soluble, crystalline | Enhances bioavailability and stability |
The stereochemical configuration of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is defined by the presence of a single chiral center located at the second carbon of the propyl chain [2]. This chiral center is designated with the (R) absolute configuration according to the Cahn-Ingold-Prelog priority rules, which establish the stereochemical identity of the compound [12] [13].
The assignment of the (R) configuration follows systematic stereochemical principles [12] [13]. The chiral carbon bears four distinct substituents: a hydrogen atom (lowest priority), a methyl group (second lowest priority), the ethylamino group (second highest priority), and the benzamide-containing chain (highest priority due to the aromatic system) [12]. When the molecule is oriented with the lowest priority hydrogen atom pointing away from the observer, the remaining three substituents are arranged in a clockwise sequence from highest to lowest priority, confirming the (R) designation [12] [13].
The stereochemical influence extends beyond the immediate chiral center to affect the overall molecular conformation [14] . The (R) configuration determines the spatial arrangement of the ethylamino group relative to the benzamide moiety, influencing both intramolecular interactions and the molecule's ability to interact with biological targets [14]. This specific stereochemical arrangement can significantly impact the compound's binding affinity and selectivity for particular molecular targets [14] .
Conformational analysis reveals that the (R) configuration promotes specific rotamer populations around the chiral center [14]. The ethyl group and the connecting chain to the benzamide adopt preferred orientations that minimize steric clashes while optimizing favorable electronic interactions [15]. These conformational preferences are particularly important in biological systems where the three-dimensional shape of the molecule determines its interaction with proteins and other macromolecules [14].
The stereochemical purity of the (R) isomer is crucial for maintaining consistent biological activity [14]. Enantiomeric mixtures or the presence of the (S) isomer could significantly alter the compound's pharmacological profile due to the different spatial arrangements of the functional groups [14] . The absolute configuration also influences the compound's ability to form specific hydrogen bonding patterns and hydrophobic contacts with target molecules [10].
| Stereochemical Parameter | Value/Description | Significance |
|---|---|---|
| Chiral Centers | 1 (at C-2 of propyl chain) | Defines molecular handedness [2] |
| Absolute Configuration | (R) at chiral center | Determines spatial arrangement [12] |
| Priority Sequence | Benzamide chain > Ethylamino > Methyl > Hydrogen | Basis for R/S assignment [12] [13] |
| Conformational Impact | Restricted rotamer populations | Influences biological activity [14] [15] |
| Enantiomeric Purity | Single (R) isomer | Essential for consistent activity [14] |
The structural characteristics of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride can be effectively analyzed through comparison with related benzamide derivatives, revealing both commonalities and distinctive features within this chemical class . Benzamide derivatives exhibit significant structural diversity while maintaining the core benzamide framework, leading to varied biological and chemical properties [18] [19].
Fundamental benzamide derivatives such as N-propylbenzamide and N-ethyl-N-propylbenzamide share the basic aromatic amide structure but lack the chiral center and secondary amine functionality present in the target compound [20] [21]. N-propylbenzamide (molecular weight 163.22 grams per mole) represents a simpler structural analog with a linear propyl chain directly attached to the amide nitrogen . The absence of branching and the ethylamino substitution results in reduced conformational complexity and different hydrogen bonding capabilities .
N-ethyl-N-propylbenzamide (molecular weight 191.27 grams per mole) demonstrates tertiary amide character, contrasting with the secondary amide nature of the target compound [21]. This structural modification eliminates hydrogen bonding donor capability at the amide nitrogen while introducing additional steric bulk through the dual alkyl substitution [21]. The conformational preferences and biological interactions of tertiary benzamides differ significantly from secondary analogs due to altered electronic distribution and spatial arrangements [6].
More complex derivatives such as N-[(2S)-4-[4-[(1S,2R)-2-aminocyclopropyl]phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide exhibit extended aromatic systems and multiple chiral centers [22]. These compounds demonstrate how additional structural complexity can dramatically alter molecular properties while maintaining the benzamide core [22]. The presence of multiple functional groups and stereochemical elements creates opportunities for diverse molecular interactions and enhanced target selectivity [22].
Halogenated benzamide derivatives provide insights into the effects of electron-withdrawing substituents on the aromatic ring [23] [24]. Studies of systematically substituted benzamides reveal how halogen positioning influences molecular conformation, crystal packing, and intermolecular interactions [23] [24]. The electron-withdrawing effects of halogens can significantly alter the electronic properties of the benzamide system, affecting both chemical reactivity and biological activity [25] [26].
The comparative analysis demonstrates that the ethylamino substitution and chiral center in N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride represent unique structural features that distinguish it from simpler benzamide analogs . The combination of secondary amine functionality, stereochemical complexity, and ionic character through hydrochloride salt formation creates a distinctive molecular profile within the benzamide family .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Distinctive Properties |
|---|---|---|---|---|
| N-[(2R)-2-(ethylamino)propyl]benzamide HCl | C₁₂H₁₉ClN₂O | 242.74 | Chiral center, secondary amine, ionic form | Enhanced solubility, stereochemical selectivity |
| N-propylbenzamide | C₁₀H₁₃NO | 163.22 | Linear propyl chain, secondary amide | Simpler structure, reduced functionality |
| N-ethyl-N-propylbenzamide | C₁₂H₁₇NO | 191.27 | Tertiary amide, dual alkyl substitution | No hydrogen bonding donor capability [21] |
| N-(4-fluorobenzyl)benzamide derivatives | Variable | Variable | Aromatic substitution, extended conjugation | Modified electronic properties |
| Halogenated benzamides | Variable | Variable | Electron-withdrawing substituents | Altered reactivity and packing [23] [24] |
The synthesis of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride can be accomplished through several distinct synthetic approaches, each offering unique advantages in terms of efficiency, selectivity, and scalability.
Direct Amidation Approach
The most straightforward synthetic route involves the direct coupling of benzoyl chloride with (2R)-2-(ethylamino)propylamine [2]. This methodology requires careful control of reaction conditions to prevent racemization of the chiral center. The reaction typically proceeds under mild conditions using triethylamine as a base in dichloromethane at temperatures ranging from 0°C to 25°C, yielding the desired product in 70-85% yield . The reaction mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond while releasing hydrogen chloride.
Reductive Amination Methodologies
Direct asymmetric reductive amination represents one of the most efficient approaches for constructing chiral amines [4] [5]. This methodology employs iridium-based catalysts with sterically tunable chiral phosphoramidite ligands to achieve high enantioselectivity. The process involves the in-situ formation of an imine intermediate from benzaldehyde and the corresponding chiral amine, followed by asymmetric reduction using hydrogen gas [4]. Research has demonstrated that primary alkyl amines can effectively serve as nitrogen sources in this transformation, with the alkyl amine substrates functioning as ligands for the iridium center through hydrogen-bonding interactions [4].
Peptide-Catalyzed Asymmetric Synthesis
Recent advances in peptide-catalyzed asymmetric synthesis have shown promising results for benzamide derivatives [6] [7]. This approach utilizes simple tetrapeptides bearing tertiary amine functionalities as Brønsted base catalysts to promote enantioselective electrophilic aromatic substitution reactions. The catalyst system demonstrates the ability to achieve moderate to good enantioselectivities (75-95% enantiomeric excess) across a range of benzamide substrates [6] [8]. The mechanism involves the formation of a specific catalyst-substrate complex, as evidenced by nuclear magnetic resonance spectroscopy studies [7].
Temperature Control and Reaction Kinetics
Temperature optimization plays a critical role in achieving high enantioselectivity in chiral benzamide synthesis [9] [10]. Research conducted on similar benzamide derivatives has demonstrated that reaction temperature significantly impacts both product yield and purity [10]. Studies involving the synthesis of 2-amino-N-benzylbenzamide showed that temperatures ranging from 75°C to 200°C produced markedly different outcomes, with optimal conditions typically found between 80°C and 120°C for most asymmetric transformations [10].
Cryogenic techniques have proven particularly valuable for controlling reaction rates and improving selectivity in organolithium-mediated reactions and other highly reactive intermediate processes [9]. At temperatures of -78°C, the reduced reaction kinetics allow for more precise control over stereochemical outcomes, particularly in reactions involving carbanionic intermediates or highly electrophilic species [9].
Catalyst Design and Loading Optimization
The effectiveness of asymmetric catalysis depends significantly on catalyst loading and ligand design [11] [12]. Optimal catalyst loadings typically range from 0.1 to 10 mol%, with higher loadings providing improved conversion rates but potentially compromising economic feasibility for large-scale applications [11]. The development of bifunctional organocatalysts bearing amino and urea functional groups has demonstrated particular promise for enantioselective benzamide synthesis [8]. These catalysts operate through cooperative activation mechanisms, where the urea and tertiary amino functionalities simultaneously activate nucleophiles and electrophiles in appropriate spatial configurations [8].
Solvent Effects and Reaction Media
Solvent selection profoundly influences both reaction efficiency and enantioselectivity in chiral benzamide synthesis [11]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran typically provide optimal conditions for most organometallic and organocatalytic transformations [11]. However, recent research has highlighted the potential of aqueous media for certain transformations, particularly in biocatalytic approaches using transaminases and other enzymatic systems [13] [14] [15].
The choice of solvent affects multiple parameters including substrate solubility, catalyst stability, and the chiral environment around the catalytic center [11]. In organocatalytic systems, hydrogen-bonding interactions between the solvent and catalyst can significantly impact the stereochemical outcome of the reaction [8].
Enantiomeric Separation and Chiral Resolution
The separation of enantiomers represents one of the most significant challenges in the production of optically pure N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride. Traditional resolution methods include the formation of diastereomeric salts with chiral acids, followed by fractional crystallization [16] [17]. However, these approaches often suffer from low overall yields due to the theoretical maximum recovery of 50% for the desired enantiomer.
Modern chiral high-performance liquid chromatography techniques offer superior resolution capabilities but face significant scalability challenges for industrial applications [18] [19]. The selection of appropriate chiral stationary phases and mobile phase compositions requires extensive optimization to achieve baseline separation while maintaining reasonable throughput and solvent consumption [18].
Column Chromatography and Purification Protocols
Column chromatography remains the most versatile purification technique for benzamide derivatives, offering excellent separation capabilities for both solid and liquid samples [18] [19]. The technique exploits polarity differences between compounds, with the stationary phase (typically silica gel or alumina) providing differential adsorption based on molecular interactions [18]. For N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, the presence of both polar (amide, amine) and nonpolar (aromatic, alkyl) functional groups requires careful optimization of the mobile phase composition [19].
The selection of appropriate solvent systems typically involves preliminary thin-layer chromatography experiments to identify optimal separation conditions [18]. Binary solvent systems often provide superior separation compared to single solvents, allowing for fine-tuning of the elution strength to achieve optimal resolution between the target compound and impurities [18].
Recrystallization and Salt Formation
The formation of the hydrochloride salt represents a crucial step in both purification and formulation of the final pharmaceutical product [20] [21]. Hydrochloride salts are formed through the protonation of the basic nitrogen atom by hydrochloric acid, resulting in improved water solubility and enhanced crystalline properties [20] [21]. The salt formation process typically involves dissolving the free base in an appropriate organic solvent, followed by the careful addition of hydrochloric acid to achieve stoichiometric neutralization [21].
Recrystallization techniques leverage the temperature-dependent solubility characteristics of the compound to achieve purification [17] [22] [23]. The process involves dissolving the impure material in a hot solvent system where both the target compound and impurities are soluble, followed by controlled cooling to promote selective crystallization of the pure product [22]. The success of recrystallization depends on achieving an optimal balance between solubility at elevated temperatures and insolubility at reduced temperatures [22] [23].
Continuous Crystallization Technologies
Recent advances in continuous crystallization processes offer significant advantages for pharmaceutical manufacturing [24]. These technologies provide enhanced control over crystal size distribution, polymorphic form, and purity compared to traditional batch crystallization methods [24]. Continuous plug flow crystallizers equipped with static mixers have demonstrated the ability to produce crystals with controlled characteristics through precise management of supersaturation and nucleation kinetics [24].
Process Development and Route Optimization
The transition from laboratory-scale synthesis to industrial production requires comprehensive process development to address scalability challenges [25] [26] [27]. Route optimization involves evaluating multiple synthetic approaches based on factors including raw material availability, reaction yields, environmental impact, and economic feasibility [25]. For N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, this analysis must consider the availability of chiral starting materials versus the implementation of asymmetric synthesis technologies [28].
Process development teams must evaluate trade-offs between synthetic complexity and overall efficiency [25]. While direct asymmetric synthesis approaches may offer higher atom economy, they often require specialized catalysts and reaction conditions that may be challenging to implement at scale [25]. Conversely, resolution-based approaches using readily available reagents may offer greater technical feasibility despite lower theoretical yields [25].
Heat Transfer and Reactor Design Considerations
Industrial-scale synthesis introduces significant challenges related to heat transfer efficiency and temperature control [26] [27]. The exothermic nature of many amide-forming reactions requires careful thermal management to prevent hot spot formation and maintain reaction selectivity [26]. Large-scale reactors must incorporate effective heat exchange systems, including jacketed vessels, internal cooling coils, or external heat exchangers [26].
Mixing efficiency becomes increasingly critical at larger scales, requiring specialized impeller designs and adequate power input to ensure homogeneous reaction conditions [26]. Poor mixing can lead to localized concentration gradients, resulting in decreased yields and increased byproduct formation [26] [27]. The implementation of computational fluid dynamics modeling has become essential for optimizing reactor design and predicting mixing performance [26].
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a transformative technology for pharmaceutical manufacturing, offering enhanced safety, improved product quality, and increased efficiency [29] [30] [31]. Flow chemistry systems provide superior heat and mass transfer characteristics compared to batch reactors, enabling the safe execution of highly exothermic reactions that would be problematic in conventional batch equipment [31].
The implementation of continuous flow systems for N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride synthesis offers several advantages including reduced reaction times, improved yields, and enhanced reproducibility [29] [30]. The continuous nature of the process facilitates seamless scale-up from laboratory to industrial production while maintaining consistent product quality [29]. Leading pharmaceutical companies including Pfizer, Roche, and Novartis have successfully implemented continuous flow technologies in their manufacturing processes [30].
Regulatory Compliance and Quality Systems
Industrial-scale pharmaceutical synthesis must comply with comprehensive regulatory requirements including Good Manufacturing Practice guidelines and quality system standards [27]. The implementation of Process Analytical Technology enables real-time monitoring of critical process parameters, ensuring consistent product quality and facilitating regulatory compliance [27]. Quality systems must encompass all aspects of production including raw material testing, in-process monitoring, and final product specification verification [27].
The validation of analytical methods for chiral purity determination represents a critical component of quality system implementation [27]. High-performance liquid chromatography methods using chiral stationary phases must demonstrate adequate specificity, accuracy, precision, and robustness for routine quality control applications [27]. The establishment of appropriate specifications for enantiomeric purity, typically requiring greater than 99% enantiomeric excess, necessitates highly sensitive and selective analytical methodologies [27].
Economic Analysis and Cost Optimization
The economic viability of industrial-scale synthesis depends on comprehensive cost analysis encompassing raw materials, catalyst costs, energy consumption, waste treatment, and capital equipment requirements [25] [26]. Catalyst recovery and recycling systems become essential for processes utilizing expensive chiral catalysts or precious metal-based systems [26]. The implementation of solvent recovery and recycling infrastructure can significantly reduce operating costs while improving environmental sustainability [26].